molecular formula C11H9F2N B11903121 8-(Difluoromethyl)naphthalen-2-amine

8-(Difluoromethyl)naphthalen-2-amine

Cat. No.: B11903121
M. Wt: 193.19 g/mol
InChI Key: QWJAVOZDCQBOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Naphthalene (B1677914) Scaffolds in Modern Chemical Research

The naphthalene scaffold, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a cornerstone in medicinal chemistry. nih.govpharmaguideline.comijpsjournal.comekb.eg Its rigid, planar structure and lipophilic nature provide a versatile platform for the development of a wide range of biologically active molecules. ekb.egresearchgate.net Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govijpsjournal.comekb.eg

The utility of the naphthalene core is further underscored by the number of FDA-approved drugs that incorporate this scaffold, such as propranolol (B1214883) (a beta-blocker), naproxen (B1676952) (a nonsteroidal anti-inflammatory drug), and bedaquiline (B32110) (an anti-tubercular agent). nih.govekb.eg The ability to modify the naphthalene structure at various positions allows for the fine-tuning of a compound's physicochemical and pharmacological properties. nih.gov However, it is worth noting that some naphthalene derivatives have been associated with toxicity, which necessitates careful consideration during the design of new therapeutic agents. nih.gov

The Difluoromethyl Group in Advanced Molecular Design: A Bioisosteric Perspective

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. alfa-chemistry.comacs.org The difluoromethyl group (CHF2) has emerged as a particularly valuable functional group due to its unique electronic properties. bohrium.comnih.govscilit.com

The CHF2 group is often considered a bioisostere of the hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. alfa-chemistry.combohrium.comnih.govscilit.com Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity. The difluoromethyl group can act as a lipophilic hydrogen bond donor, a characteristic that allows it to mimic the hydrogen bonding interactions of these other functional groups. alfa-chemistry.combohrium.comnih.govscilit.comacs.org This can lead to enhanced binding affinity for a biological target. nih.gov Furthermore, the substitution of a metabolically susceptible group with a more stable difluoromethyl group can improve a drug's pharmacokinetic profile. nih.gov

Structural Framework of 8-(Difluoromethyl)naphthalen-2-amine: Research Rationale

The specific arrangement of the difluoromethyl and amine groups on the naphthalene scaffold in this compound is a deliberate design choice rooted in medicinal chemistry principles. The naphthalene core provides a proven structural foundation, while the amine group offers a site for further chemical modification and can participate in crucial interactions with biological targets. rsc.org

Interactive Data Table: Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₉F₂N
Molecular Weight 193.19 g/mol
Appearance Solid or crystalline substance
Solubility Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167). evitachem.com
Stability Generally stable under standard laboratory conditions. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

8-(difluoromethyl)naphthalen-2-amine

InChI

InChI=1S/C11H9F2N/c12-11(13)9-3-1-2-7-4-5-8(14)6-10(7)9/h1-6,11H,14H2

InChI Key

QWJAVOZDCQBOKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)C(F)F

Origin of Product

United States

Synthetic Methodologies for 8 Difluoromethyl Naphthalen 2 Amine and Its Derivatives

Direct Difluoromethylation Strategies on Naphthalene (B1677914) Systems

Introducing a difluoromethyl (-CF2H) group onto a naphthalene ring is a significant chemical challenge. Researchers have developed several innovative approaches, including palladium-catalyzed reactions, ring expansions, and radical-mediated processes to achieve this transformation.

A novel and effective strategy for synthesizing difluoromethylated naphthalenes involves a palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes. rsc.org This method constructs the naphthalene ring system while simultaneously incorporating the difluoromethyl group. The process begins with a starting material, such as an o-bromophenyl-bearing 1,1-difluoroallene, which undergoes a palladium-catalyzed insertion. This reaction proceeds via regioselective C-C bond formation, where a new six-membered carbocycle is created, leading directly to the desired difluoromethylated naphthalene scaffold. rsc.org

The key to this methodology is the exclusive C-C bond formation on the central carbon of the 1,1-difluoroallene moiety. This specific reactivity allows for a controlled cyclization, providing a reliable route to these valuable compounds.

Table 1: Palladium-Catalyzed Synthesis of Difluoromethylnaphthalenes

Substrate Catalyst Solvent Yield (%)
o-Bromophenyl-bearing 1,1-difluoroallene Pd(OAc)2/dppf Toluene 85
o-Iodophenyl-bearing 1,1-difluoroallene Pd(PPh3)4 Dioxane 78

Data is illustrative and based on findings from palladium-catalyzed reactions involving fluoroallenes. rsc.org

Ring expansion reactions offer another pathway to functionalized naphthalene cores. These methods typically start with a smaller, more readily available ring system, such as an indene (B144670) or a methylenecycloalkane, and expand it to form the bicyclic naphthalene structure. A notable example is the gem-difluorinative ring expansion of methylenecycloalkanes using hypervalent iodine(III) species. chemrxiv.org

While not a direct route to 8-(difluoromethyl)naphthalen-2-amine, this strategy is fundamental in creating gem-difluorinated cyclic systems. The reaction involves an initial hydroxythallation or a similar activation of an exocyclic double bond, followed by a 1,2-alkyl shift that enlarges the ring. chemrxiv.org Adapting such a method to a suitably substituted indene derivative could theoretically yield a difluoromethylated naphthalene core. Classic ring expansion protocols like the Demjanov and Tiffeneau-Demjanov rearrangements, though traditionally associated with other transformations, provide a conceptual basis for these advanced synthetic routes. chemrxiv.org

Radical chemistry provides a powerful tool for the direct C-H difluoromethylation of aromatic systems, including naphthalene. These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then attacks the aromatic ring. Various reagents and conditions can be employed to generate this radical, often under photoredox catalysis or using chemical initiators.

The reactivity of naphthalene diimides, for instance, has been studied extensively, including the formation of their radical anions through chemical oxidation. researchgate.netnih.gov Such studies provide insight into the electronic properties of the naphthalene system and its susceptibility to radical attack. The introduction of trifluoromethyl groups has been shown to make the one-electron reduction potentials of naphthalene diimides substantially more positive, facilitating radical anion formation while leaving other properties largely unchanged. nih.gov These principles underpin the strategies for direct radical difluoromethylation of the naphthalene core.

Table 2: Reagents for Radical Aromatic Difluoromethylation

Radical Source Initiation Method Typical Substrate
TMSCF2H Photoredox Catalysis (e.g., Ru(bpy)3Cl2) Heteroarenes
HCF2SO2Cl Thermal/Radical Initiator (AIBN) Electron-rich arenes
CF2H-I Visible Light General arenes

This table represents common methods for radical difluoromethylation applicable to aromatic systems.

Nucleophilic difluoromethylation involves the reaction of an electron-rich naphthalene derivative with an electrophilic source of the difluoromethyl group, or more commonly, the reaction of a nucleophilic difluoromethylating agent with an electrophilically activated naphthalene system. Reagents capable of delivering a nucleophilic "CF2H-" synthon, such as (phenylsulfonyl)difluoromethane (PhSO2CF2H) or (trimethylsilyl)difluoromethane (TMSCF2H), are often used.

For a substrate like naphthalen-2-amine, the amino group would first need to be protected or converted into a directing group to guide the nucleophilic attack to the desired position (C-8). Alternatively, a precursor with a suitable leaving group at the 8-position, such as a halide, could be displaced by a nucleophilic difluoromethylating reagent. The synthesis of fluorinated 3-pyrroline (B95000) aminals via a Pd(0)-catalyzed three-component reaction highlights the complexity and precision of modern nucleophilic additions involving fluorinated groups. acs.org

Functionalization of the Naphthalene-2-amine Moiety

Once the 8-(difluoromethyl)naphthalene core is established, or starting with naphthalen-2-amine itself, the amine group offers a versatile handle for further chemical modification and derivatization.

The primary amine of naphthalen-2-amine exhibits typical reactivity for an aromatic amine, allowing for a wide range of derivatization reactions. wikipedia.org These reactions are crucial for synthesizing diverse libraries of compounds for various applications and for introducing functionalities that can modulate the molecule's chemical properties.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, to produce stable sulfonamides. This method has been successfully used for the analysis of secondary amines and can be adapted for primary amines. nih.gov

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones. These imines can be further reduced to secondary amines. nih.gov

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) are also widely used to derivatize primary amines for sensitive detection, forming highly fluorescent cyanobenz[f]isoindole (CBI) products. nih.gov The stability and fluorescence of these derivatives can be optimized by adjusting solvent systems, for example, by substituting acetonitrile (B52724) with dimethyl sulfoxide (B87167) or by adding β-cyclodextrin to the reaction matrix. nih.gov

Table 3: Common Derivatization Reactions for Naphthalen-2-amine

Reaction Type Reagent Product Type
Sulfonylation 2-Naphthalenesulfonyl chloride Sulfonamide
Acylation Acetyl chloride Amide
Imine Formation Benzaldehyde Schiff Base (Imine)
Reductive Amination Aldehyde + NaBH4 Secondary Amine
Fluorescent Labeling Naphthalene-2,3-dicarboxaldehyde (NDA) + CN- Cyanobenz[f]isoindole (CBI)

This table summarizes key derivatization strategies for the amine functional group. nih.govnih.govnih.gov


Regioselective Synthesis at the 8-Position

Achieving regioselective functionalization at the C8 position (the peri-position) of a 2-substituted naphthalene core is a significant synthetic hurdle. Traditional electrophilic aromatic substitutions on naphthalen-2-amine typically favor the C1 and C3 positions. Therefore, directed or pre-functionalization strategies are necessary to install a difluoromethyl group at the desired C8 position.

One plausible strategy involves the late-stage difluoromethylation of a pre-functionalized naphthalene precursor. A common approach for introducing a difluoromethyl group is the palladium-catalyzed cross-coupling of an aryl halide with a suitable difluoromethyl source. lookchem.comnih.govrsc.org This would necessitate the synthesis of an 8-halo-naphthalen-2-amine, such as 8-bromo- or 8-iodonaphthalen-2-amine. The synthesis of such a precursor might itself be challenging. For instance, the dibromination of naphthalene can yield a mixture of isomers, including 1,5-dibromonaphthalene. mdpi.com Subsequent selective amination at the 2-position and conversion of the bromine at the 8-position would be required.

A more direct, yet challenging, approach would be a regioselective C-H difluoromethylation. While methods for direct C-H functionalization of naphthalenes exist, controlling the position is paramount. nih.gov The directing-group ability of the amine at C2 would need to be overcome or exploited to favor the C8 position, which is sterically hindered. Research into the C-H functionalization of 1-substituted naphthalenes has shown that regioselectivity can be achieved, but this often requires specific directing groups. nih.govresearchgate.net

A potential synthetic route could involve a palladium-catalyzed process using a suitable difluoromethylating agent. Shen and coworkers developed a robust system for the palladium-catalyzed difluoromethylation of various heteroaryl halides under mild conditions, which could be adapted for a suitably protected 8-bromonaphthalen-2-amine. rsc.org

Table 1: Proposed Conditions for Palladium-Catalyzed Difluoromethylation

Entry Precursor Catalyst / Ligand Reagent Conditions Product
1 8-Bromo-N-acetylnaphthalen-2-amine Pd(dba)₂ / DPEPhos TMSCF₂H / [(SIPr)Ag(CF₂H)]₂ 80 °C, 18 h 8-(Difluoromethyl)-N-acetylnaphthalen-2-amine

This table represents proposed reaction conditions based on analogous transformations reported in the literature and is for illustrative purposes. nih.govrsc.org

Another advanced strategy could be a ring-construction approach, where the difluoromethylated naphthalene ring is assembled from acyclic precursors. For example, palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes has been used to construct difluoromethylated naphthalenes, offering regiocontrol during the cyclization step. acs.org

Multi-Component and Cascade Reaction Development for Complex Analogs

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. acs.orgneu.edu The development of such reactions starting from this compound would open avenues to diverse libraries of complex analogs for further investigation.

The naphthalen-2-amine scaffold is a versatile building block for MCRs. For instance, multicomponent reactions involving 2-naphthols, aldehydes, and amides or other nitrogen sources have been widely reported to produce a variety of heterocyclic and polycyclic structures. arcjournals.org A similar strategy could be envisioned for this compound, where the amino group participates in the initial condensation to form an imine, which then undergoes further reactions.

One example is the synthesis of amidoalkyl naphthols, a three-component reaction between a naphthol, an aldehyde, and an amide. arcjournals.org Adapting this to our target molecule, this compound could react with aldehydes and a suitable third component to generate novel, complex structures.

Table 2: Representative Multi-Component Reaction with a Naphthalene Scaffold

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type Ref.
β-Naphthol Aromatic Aldehyde Acetamide SO₃H-Carbon 1-(Acetylamino(aryl)methyl)-2-naphthol arcjournals.org

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, could also be employed to build intricate architectures onto the this compound core. For example, rhodium-catalyzed cascade C-H functionalization/cyclization reactions have been developed for N-arylpyridin-2-amines to synthesize dihydroquinolinone derivatives. nih.gov This highlights the potential for activating a C-H bond on an aryl substituent attached to the amine of our target molecule, followed by cyclization to create fused ring systems.

The development of such MCR and cascade strategies would significantly enhance the molecular complexity of derivatives accessible from this compound, providing a platform for creating novel chemical entities.

Advanced Spectroscopic and Structural Characterization of 8 Difluoromethyl Naphthalen 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 8-(difluoromethyl)naphthalen-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

¹H NMR (Proton NMR) provides information on the number, environment, and coupling of hydrogen atoms. In this compound, the aromatic protons on the naphthalene (B1677914) ring would appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. A key feature would be the signal for the difluoromethyl group (-CHF₂). This proton would appear as a triplet due to coupling with the two equivalent fluorine atoms (J-coupling).

¹³C NMR (Carbon-13 NMR) reveals the different carbon environments in the molecule. The naphthalene ring would exhibit a set of signals corresponding to the distinct carbon atoms. The carbon of the difluoromethyl group would be identifiable by its characteristic triplet pattern, arising from coupling to the two fluorine atoms. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the amine and difluoromethyl substituents.

¹⁹F NMR (Fluorine-19 NMR) is particularly informative for fluorinated compounds. chemrxiv.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. chemrxiv.org In the case of this compound, the ¹⁹F NMR spectrum would show a doublet, as the two fluorine atoms are coupled to the single proton of the difluoromethyl group. rsc.org The chemical shift of this signal provides a unique fingerprint for the -CHF₂ group in this specific molecular context. rsc.orgillinois.edu Two-dimensional NMR techniques, such as ¹⁹F-¹³C HSQC, can further confirm the connectivity by showing correlations between the fluorine and carbon atoms of the difluoromethyl group. nih.gov

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.0 - 8.5MultipletsAromatic-H
¹HVariableBroad SingletNH₂
¹H~6.5 - 7.5TripletJ(H,F) ≈ 50-60 HzCHF₂
¹³C110 - 150Singlets/DoubletsAromatic-C
¹³C~115TripletJ(C,F) ≈ 230-250 HzCHF₂
¹⁹FVariableDoubletJ(F,H) ≈ 50-60 HzCHF₂

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition. The molecular ion peak ([M]⁺) would be observed, and its odd mass-to-charge ratio would be consistent with the presence of a single nitrogen atom, according to the nitrogen rule. libretexts.org

Electron impact (EI) ionization would likely induce characteristic fragmentation patterns. libretexts.org A primary fragmentation pathway for aromatic amines is the α-cleavage, which in this case would be less prominent than in aliphatic amines. libretexts.org More likely fragmentation would involve the loss of the difluoromethyl group or parts of it. The stability of the naphthalene ring system means that the molecular ion peak is expected to be relatively intense. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentDescription
193[C₁₁H₉F₂N]⁺Molecular Ion ([M]⁺)
142[C₁₁H₈N]⁺Loss of CHF₂ group
127[C₁₀H₇]⁺Naphthalene cation
51[CHF₂]⁺Difluoromethyl cation

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These two techniques are complementary.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group are strong and typically appear in the 1000-1100 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would also reveal key structural features. The aromatic C=C stretching vibrations are often strong in Raman spectra. nih.govresearchgate.net The symmetric C-F stretching mode might also be Raman active. The complementarity of IR and Raman is particularly useful in distinguishing between symmetric and asymmetric vibrations. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
N-H Stretch (amine)3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
C-F Stretch (difluoromethyl)1000 - 1100IR
Aromatic C=C Stretch1450 - 1600IR, Raman
C-N Stretch1250 - 1350IR

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic systems. nih.gov The naphthalene ring system is an excellent chromophore.

The UV-Vis spectrum of this compound would be expected to show strong absorptions characteristic of a substituted naphthalene. The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The electronic transitions would be of the π → π* type. The position and intensity of the absorption bands can be influenced by the solvent polarity. While the difluoromethyl group is not a chromophore itself, its electronic-withdrawing nature could subtly influence the electronic structure of the naphthalene ring and thus the absorption spectrum.

X-ray Crystallography for Solid-State Molecular Architecture

A single-crystal X-ray diffraction analysis would reveal the planarity of the naphthalene ring system and the orientation of the difluoromethyl and amine substituents relative to the ring. acs.org It would also provide information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the crystal packing. The structure of a related trifluoromethyl-substituted pyrrole (B145914) has been determined by single-crystal X-ray diffraction. acs.org

Computational Chemistry and Theoretical Studies of 8 Difluoromethyl Naphthalen 2 Amine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of molecules. nih.gov This quantum mechanical approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nih.gov By employing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), DFT calculations can accurately model the structural and electronic properties of molecules like 8-(Difluoromethyl)naphthalen-2-amine. nih.govresearchgate.net These calculations yield optimized molecular geometries and a wealth of information about the molecule's orbitals and charge distribution.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. journalijar.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). journalijar.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. journalijar.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netmdpi.com These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Table 1: Theoretical Reactivity Descriptors for this compound

Descriptor Formula Significance
Ionization Potential (IP) IP ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (IP + EA) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. researchgate.net |

This table presents the definitions of key reactivity descriptors derived from HOMO and LUMO energies, based on established theoretical chemistry principles. researchgate.netresearchgate.netresearchgate.net

Analysis of these descriptors for this compound would likely reveal the influence of both the electron-donating amine group and the electron-withdrawing difluoromethyl group on the naphthalene (B1677914) system, creating a molecule with distinct regions of reactivity.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.net It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are widely used to predict sites for electrophilic and nucleophilic attack, as well as to understand non-covalent interactions like hydrogen bonding. researchgate.net

For this compound, an MESP analysis would be expected to show:

Negative Potential: Concentrated around the highly electronegative fluorine atoms of the difluoromethyl group and, to a lesser extent, on the nitrogen atom of the amine group due to its lone pair of electrons. These sites represent likely points for electrophilic attack.

Positive Potential: Located on the hydrogen atoms of the amine group (-NH₂) and the single hydrogen of the difluoromethyl group (-CF₂H). These electron-deficient regions are susceptible to nucleophilic attack.

The naphthalene ring itself would exhibit a complex potential surface, influenced by the competing electronic effects of the amine and difluoromethyl substituents.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds and the associated energy differences. libretexts.org For this compound, the most significant conformational flexibility arises from rotation around the C-C bond connecting the difluoromethyl group to the naphthalene ring and the C-N bond of the amine group.

A Potential Energy Surface (PES) can be computationally generated by calculating the molecule's energy for a full cycle of rotation around these bonds. researchgate.net This surface maps the energy landscapes, identifying low-energy, stable conformers (energy minima) and high-energy transition states. The stability of different conformers is governed by a balance of several factors: libretexts.org

Steric Interactions: Repulsive forces that occur when the bulky difluoromethyl and amine groups in the 1 and 8 positions come into close proximity.

Torsional Strain: Energy cost associated with eclipsing bonds during rotation.

Electronic Effects: Stabilizing interactions, such as hyperconjugation (e.g., σC–H → σ*C–F), can influence the preferred orientation of the difluoromethyl group. nih.gov

The PES for this compound would likely be complex due to the steric crowding inherent in the 1,8-disubstituted naphthalene framework, which forces the substituents into close contact.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Involving the Difluoromethyl Group

The difluoromethyl (–CF₂H) group is recognized for its ability to act as a hydrogen bond donor, a property that can significantly influence molecular conformation and intermolecular interactions. nih.gov In this compound, the proximity of the amine and difluoromethyl groups at the 1,8-positions (peri positions) creates a unique environment for hydrogen bonding.

Intramolecular Hydrogen Bonding: The fixed geometry of the naphthalene scaffold brings the hydrogen of the –CF₂H group close to the nitrogen of the –NH₂ group, and the hydrogens of the –NH₂ group close to the fluorine atoms. Theoretical studies on similar 1,8-disubstituted naphthalenes suggest that such intramolecular N-H···F or C-H···N hydrogen bonds are possible and can lock the molecule into a preferred conformation. acs.orgnsf.govresearchgate.net The strength and nature of these bonds can be investigated using DFT calculations and Natural Bond Orbital (NBO) analysis.

Intermolecular Hydrogen Bonding: The amine group (as a hydrogen bond donor and acceptor) and the difluoromethyl group (as a donor) can participate in hydrogen bonds with neighboring molecules. evitachem.com In the solid state, these interactions can dictate the crystal packing arrangement. For instance, studies of related fluorinated naphthalenes have shown that N-H···F and N-H···O=C hydrogen bonds can lead to the formation of extended sheets and specific π–π stacking motifs. acs.orgnsf.gov

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This technique is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. dntb.gov.ua

A typical molecular docking study involves:

Defining the three-dimensional structure of the target protein.

Placing the flexible ligand into the defined binding site.

Using a scoring function to evaluate and rank the different binding poses based on their predicted binding affinity.

For this compound, docking simulations could reveal key interactions that contribute to binding affinity. evitachem.com These may include:

Hydrogen Bonds: Formed between the amine or difluoromethyl groups and amino acid residues in the protein's active site (e.g., with glutamic acid, serine, or cysteine). nih.gov

π-Stacking: Interactions between the aromatic naphthalene ring system and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: Involving the naphthalene core and nonpolar residues.

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the key interactions that maintain it. dntb.gov.ua

Table 2: Illustrative Molecular Docking Results for this compound

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Enzyme X -8.5 GLU 121, SER 234 Hydrogen Bond (with -NH₂)
ASN 230 Hydrogen Bond (with -CF₂H)
PHE 280 π-Stacking
Receptor Y -7.9 TRP 84 π-Stacking

This table provides a hypothetical example of results from a molecular docking study, demonstrating the type of data generated. nih.gov

Theoretical Prediction of Spectroscopic Parameters

DFT calculations are highly effective for predicting a range of spectroscopic parameters, which can be used to aid in the structural confirmation of newly synthesized compounds or to interpret experimental data. nih.gov

Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov Comparing the calculated infrared (IR) and Raman spectra with experimental results helps in assigning specific absorption bands to the corresponding molecular vibrations, such as the N-H stretches of the amine group or the C-F stretches of the difluoromethyl group. researchgate.net

NMR Spectra: The chemical shifts of nuclei like ¹H, ¹³C, and ¹⁹F are highly sensitive to their local electronic environment. DFT can provide accurate predictions of these shifts, which is particularly useful for complex molecules where spectral assignment can be challenging. acs.org For this compound, predicting the ¹⁹F NMR chemical shift and the coupling constants (e.g., ¹H-¹⁹F coupling) would be especially valuable.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-visible spectrum. researchgate.net This provides insight into the molecule's chromophore system, which is dominated by the π-electron system of the naphthalene ring.

Table 3: List of Chemical Compounds

Compound Name
This compound
2-bromo-2-methyl-1-phenylpropan-1-one
N-(8-fluoronahphthalen-1-yl)benzamide
Diaminonaphthalene
8-fluoro-4-methyl-1-naphthol
Glutamic acid
Serine
Cysteine
Phenylalanine
Tyrosine
Tryptophan
Leucine
Valine

Structure Activity Relationship Sar and Bioisosteric Applications

The Difluoromethyl Group as a Strategic Bioisostere in Naphthalene-based Compounds

The difluoromethyl group is recognized as a unique bioisostere for hydroxyl (OH), thiol (SH), and amine (NH₂) groups due to its distinct electronic properties and ability to act as a lipophilic hydrogen bond donor. researchgate.netresearchgate.net Its introduction into a naphthalene (B1677914) core can profoundly influence the molecule's interaction with biological targets.

A key feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor. researchgate.netresearchgate.net The C-H bond in the CF₂H group is polarized by the adjacent electron-withdrawing fluorine atoms, enabling it to form hydrogen bonds with suitable acceptor groups on a biological target, such as an enzyme or receptor. This hydrogen-bonding potential is comparable to that of thiophenol or aniline (B41778) groups, although it is a weaker hydrogen bond donor than a hydroxyl group. researchgate.net

Design Principles for Naphthalene-2-amine Derivatives

The design of naphthalene-2-amine derivatives as potential therapeutic agents is guided by several key principles aimed at optimizing their pharmacological profile. The naphthalene scaffold provides a rigid platform for the spatial arrangement of various functional groups to interact with biological targets.

Key design considerations include:

Introduction of Hydrogen Bond Donors/Acceptors: The amine group at the 2-position can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. The strategic placement of additional groups, such as the difluoromethyl group, that can participate in hydrogen bonding is a common strategy to enhance binding affinity.

Modulation of Physicochemical Properties: The lipophilicity, solubility, and electronic properties of the molecule can be fine-tuned by the introduction of different substituents on the naphthalene ring. The difluoromethyl group, for example, can modulate these properties to improve pharmacokinetics.

Exploration of Substituent Positions: The biological activity of naphthalene derivatives is often highly dependent on the position of the substituents. A systematic exploration of different substitution patterns is crucial to identify the optimal arrangement for target engagement.

While specific design principles for 8-(difluoromethyl)naphthalen-2-amine are not extensively documented, the general principles of medicinal chemistry suggest that the combination of the naphthalen-2-amine core with a difluoromethyl group at the 8-position represents a rational approach to developing novel bioactive compounds.

Positional Effects of the Difluoromethyl Moiety on Biological Activity Potential

The position of the difluoromethyl group on the naphthalene ring is expected to have a profound impact on the biological activity of the resulting isomer. The spatial relationship between the amine group at the 2-position and the difluoromethyl group at the 8-position in this compound creates a specific three-dimensional arrangement of functional groups.

Different positional isomers, such as those with the difluoromethyl group at the 3-, 4-, 5-, 6-, or 7-position, would present a different vector for the hydrogen-bonding and lipophilic interactions of the CF₂H group relative to the amine. This would likely result in significant variations in biological activity, as the optimal orientation for binding to a specific target would differ. A systematic study of these positional isomers would be necessary to fully elucidate the structure-activity relationship.

Comparative SAR Studies with other Fluoroalkylated Naphthalenes

A common strategy in medicinal chemistry is to compare the effects of different fluoroalkyl groups to fine-tune the properties of a lead compound. A comparative structure-activity relationship (SAR) study of this compound with its trifluoromethyl (CF₃) and monofluoromethyl (CH₂F) analogues would provide valuable insights.

FeatureDifluoromethyl (CF₂H)Trifluoromethyl (CF₃)
Hydrogen Bonding DonorAcceptor (weak)
Lipophilicity Moderately increasedSignificantly increased
Electronic Effect Electron-withdrawingStrongly electron-withdrawing
Steric Bulk IntermediateLarger

Table 1: Comparison of Physicochemical Properties of Fluoroalkyl Groups

The trifluoromethyl group is more lipophilic and a stronger electron-withdrawing group than the difluoromethyl group, but it lacks the hydrogen bond donating capability. In a biological context where a hydrogen bond from this position is crucial for activity, the difluoromethyl analogue would be expected to be more potent. Conversely, if a strong electron-withdrawing effect or increased lipophilicity is more important for target engagement or membrane permeability, the trifluoromethyl derivative might show superior activity. The monofluoromethyl group, being less lipophilic and a weaker hydrogen bond donor than the difluoromethyl group, would provide another point of comparison to understand the optimal degree of fluorination. Such comparative studies are essential for the rational design of optimized fluoroalkylated naphthalene-2-amine derivatives.

Reaction Mechanism Investigations for 8 Difluoromethyl Naphthalen 2 Amine Transformations

Mechanistic Pathways of Difluoromethylation Reactions

The introduction of a difluoromethyl (CF2H) group onto a naphthalene (B1677914) scaffold is a critical step in the synthesis of 8-(difluoromethyl)naphthalen-2-amine. Several mechanistic pathways can be employed for this transformation, with radical-based methods being particularly prominent.

One common approach involves the generation of a difluoromethyl radical, which can then be used to functionalize the aromatic ring. These reactions often utilize radical precursors and proceed under mild conditions with good functional group tolerance. researchgate.net For instance, copper-mediated difluoromethylation of aryl iodides has been reported, and mechanistic studies involving radical inhibition and trapping experiments suggest the involvement of a radical pathway. rsc.org In some cases, a cross-coupling mechanism is proposed where oxidative addition to a difluoromethyl copper complex forms a Cu(III) intermediate, which then undergoes reductive elimination. rsc.org

Another strategy involves the use of difluoromethylating agents in conjunction with transition metal catalysis. For example, a palladium-catalyzed difluoromethylation of aryl boronic acids has been described, with preliminary mechanistic studies indicating a difluorocarbene pathway, which is a departure from more traditional cross-coupling approaches. acs.org The choice of difluoromethylation strategy often depends on the specific substrate and the desired regioselectivity.

Table 1: Mechanistic Approaches to Difluoromethylation

Mechanistic Approach Key Intermediates Typical Reagents Reference
Radical Difluoromethylation Difluoromethyl radical (•CF2H) Radical precursors, transition metal catalysts (e.g., Copper) researchgate.netrsc.org
Difluorocarbene Pathway Difluorocarbene (:CF2) Bromodifluoroacetate, Palladium catalyst acs.org

Amination Mechanisms on Naphthalene Scaffolds

The introduction of an amino group onto the naphthalene core is another pivotal transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used and versatile method for forming carbon-nitrogen bonds with aromatic halides. wikipedia.orglibretexts.org

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a bromonaphthalene derivative), forming a Pd(II) complex. This step is often considered the rate-determining step of the reaction. wikipedia.orgnumberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, it is deprotonated to form an amido complex. wikipedia.orglibretexts.org

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, which regenerates the Pd(0) catalyst and releases the aminated naphthalene product. wikipedia.orgnumberanalytics.com

An alternative to metal-catalyzed amination is direct catalytic amination. For instance, a one-step amination of naphthalene to naphthylamine has been reported using a vanadium-based catalyst. rsc.orgresearchgate.net Mechanistic investigations using techniques like in-situ DRIFTS have suggested that the V=O and V-O-V bonds of the catalyst are the active sites, responsible for activating the naphthalene and forming an active aminating reagent. rsc.orgresearchgate.net

Role of Catalysis in Synthesis and Derivatization

Catalysis is fundamental to both the initial synthesis of this compound and its subsequent chemical modifications. As discussed, palladium catalysts are central to the Buchwald-Hartwig amination for installing the 2-amino group. wikipedia.orgorganic-chemistry.org The choice of ligands, such as sterically hindered phosphines, is critical in these reactions. wikipedia.org

In derivatization, the amino group of this compound can serve as a handle for further functionalization through various catalytic reactions. For example, it can undergo coupling reactions with other molecules. The naphthalene ring itself can also be a site for further catalytic transformations.

The development of efficient catalytic systems is an ongoing area of research. For instance, mechanochemical methods, such as using a vibratory ball mill, have been explored for Buchwald-Hartwig reactions on naphthalene diimides, offering a solvent-free and rapid synthetic route. nih.gov

Stereochemical Control and Enantioselective Approaches

While this compound itself is an achiral molecule, stereochemical considerations become important when it is incorporated into larger, chiral structures or when subsequent reactions introduce stereocenters. For example, if a reaction creates a new chiral center in a molecule containing the this compound moiety, controlling the stereochemistry of that center is crucial, particularly in the synthesis of pharmaceuticals where only one enantiomer may be active.

Enantioselective catalysis is the key to achieving such control. This often involves the use of chiral catalysts that can differentiate between enantiotopic faces or groups in a prochiral substrate, leading to the preferential formation of one enantiomer over the other. While direct enantioselective synthesis of this compound is not applicable due to its achiral nature, the principles of stereocontrol are highly relevant in its derivatization. For instance, asymmetric Buchwald-Hartwig amination reactions are an area of active research for creating chiral amines. researchgate.net

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for understanding the factors that influence the speed of a chemical reaction and for elucidating the reaction mechanism. For the Buchwald-Hartwig amination, kinetic analyses have provided significant insights. For example, studies on the amination of aryl bromides have been conducted under synthetically relevant conditions to understand the reaction mechanism. nih.gov

These studies have shown that the reaction can exhibit an induction period, which is attributed to the slow activation of the catalyst precursor. nih.gov The reaction order with respect to the concentrations of the reactants (aryl halide, amine) and the base can also be determined through kinetic experiments, providing clues about the rate-determining step. nih.gov For instance, in some systems, the reaction shows a positive order dependence on the aryl bromide and amine, and a zero-order dependence on the base. nih.gov The nature of the ligand on the palladium catalyst also has a profound impact on the reaction rate. wikipedia.orglibretexts.org

Table 2: Factors Influencing Buchwald-Hartwig Amination Rate

Factor Influence on Reaction Rate Reference
Catalyst Precursor Slow activation can lead to an induction period. nih.gov
Ligand Structure Sterically hindered and electron-rich ligands often accelerate the reaction. wikipedia.orglibretexts.org
Substrate Concentration Reaction rate is typically dependent on the concentration of the aryl halide and amine. nih.gov

Research Applications in Chemical Biology and Advanced Molecular Design of 8 Difluoromethyl Naphthalen 2 Amine Derivatives

Development of 8-(Difluoromethyl)naphthalen-2-amine as a Versatile Synthetic Intermediate

The utility of this compound as a building block in organic synthesis stems from the reactivity of its functional groups—the aromatic naphthalene (B1677914) core, the amine group (-NH₂), and the difluoromethyl group (–CF₂H). The primary amine at the 2-position is a key site for synthetic elaboration, allowing for the creation of a diverse library of derivatives. It can readily undergo a variety of chemical transformations, providing a gateway to more complex molecular architectures.

The amine group can participate in nucleophilic substitution and acylation reactions to form amides, sulfonamides, and other derivatives. wikipedia.org It can also be used in coupling reactions, such as the Bucherer reaction or transition metal-catalyzed cross-couplings, to introduce a wide range of substituents. wikipedia.orgresearchgate.net Furthermore, the amine can be oxidized to form nitro or other nitrogen-containing functional groups, offering additional pathways for diversification. wikipedia.org The naphthalene ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups. The combination of these reactive sites makes this compound a multifaceted intermediate for constructing complex molecules intended for biological evaluation.

Reaction TypeReagents/ConditionsResulting Functional GroupSignificance in Synthesis
N-Acylation Acyl chlorides, AnhydridesAmideForms stable linkages, introduces diverse R-groups.
N-Sulfonylation Sulfonyl chloridesSulfonamideCreates key pharmacophoric element, modifies solubility.
Reductive Amination Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN)Secondary/Tertiary AmineIntroduces alkyl groups and builds molecular complexity.
Buchwald-Hartwig Amination Aryl halides, Palladium catalyst, BaseDiaryl/Alkylaryl AmineForms C-N bonds to construct complex scaffolds.
Diazotization NaNO₂, HClDiazonium SaltHighly versatile intermediate for Sandmeyer-type reactions (e.g., introducing -Cl, -Br, -CN, -OH).

Lead Compound Identification and Optimization Strategies

Identifying a lead compound is a crucial step in the drug discovery pipeline, where an initial molecule shows promising activity against a biological target. Derivatives of this compound are attractive candidates due to their unique structural features. Once a lead is identified, optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.comresearchgate.net

Structural modifications are planned to enhance interactions with the biological target. patsnap.com This can involve structure-based design, where the compound's structure is altered to improve its fit within the target's binding site. patsnap.com Key strategies include introducing or modifying functional groups to form new hydrogen bonds, salt bridges, or hydrophobic interactions. For instance, the amine group of the this compound core could be derivatized to interact with specific amino acid residues in a target protein. The difluoromethyl group is particularly significant as it can act as a metabolically stable hydrogen bond donor, potentially improving binding affinity and pharmacokinetic properties. The process often involves synthesizing and testing a series of analogues to establish a structure-activity relationship (SAR), which guides further optimization. nih.gov

Optimization StrategyExample Modification on Naphthalene ScaffoldGoal
Enhance Target Binding Addition of a carboxylate group to the amine to form an amide linkage with a distal phenyl ring.Form new hydrogen bonds with backbone amides or polar residues (e.g., Ser, Thr, Asn) in the target's active site.
Improve Selectivity Introduction of bulky groups (e.g., tert-butyl) at specific positions.Create steric hindrance that prevents binding to off-target proteins with smaller binding pockets. researchgate.net
Increase Metabolic Stability Replacing a metabolically labile methyl group with the existing difluoromethyl group.Block sites of oxidative metabolism by cytochrome P450 enzymes. researchgate.net
Modify Solubility Incorporation of polar functional groups like morpholine (B109124) or piperazine (B1678402) onto the naphthalene core.Enhance aqueous solubility, which can improve bioavailability.
Structural Simplification Removal of non-essential rings or functional groups from a complex derivative. nih.govImprove synthetic accessibility and pharmacokinetic profiles by reducing molecular weight and lipophilicity. nih.gov

General In Vitro Biological Assessment Methodologies (e.g., target affinity, enzyme inhibition studies)

Once derivatives of this compound are synthesized, their biological activity must be quantified using in vitro assays. These controlled laboratory experiments are fundamental for determining a compound's potency and mechanism of action before advancing to more complex studies. databiotech.co.il

Enzyme inhibition assays are a primary tool. biobide.com These tests measure the ability of a compound to reduce the rate of a reaction catalyzed by a specific enzyme, which is often the therapeutic target. nih.gov The potency of an inhibitor is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. wikipedia.orgnih.gov A lower IC₅₀ value indicates a more potent inhibitor. sigmaaldrich.com These assays are often performed in a high-throughput screening (HTS) format, allowing for the rapid testing of large libraries of compounds. databiotech.co.il Besides enzyme inhibition, cell-based assays are used to assess a compound's effect in a more biologically relevant context, such as measuring its ability to kill cancer cells (cytotoxicity) or modulate cellular signaling pathways.

Assay TypeParameter MeasuredDescriptionSignificance
Enzyme Inhibition Assay IC₅₀ (Half-Maximal Inhibitory Concentration)Measures the concentration of an inhibitor needed to reduce the activity of a specific enzyme by 50%. wikipedia.orgQuantifies the potency of the inhibitor against its direct target. A key parameter for lead optimization. nih.gov
Binding Affinity Assay (e.g., SPR, ITC) Kᵢ (Inhibition Constant), Kₔ (Dissociation Constant)Determines the equilibrium constant for the binding of an inhibitor to an enzyme. Kᵢ is considered a more absolute measure of affinity than IC₅₀. edx.orgProvides a direct measure of the physical binding strength between the compound and the target protein.
Cell-Based Cytotoxicity Assay (e.g., MTT, MTS) GI₅₀ (Half-Maximal Growth Inhibition) / CC₅₀ (Half-Maximal Cytotoxic Concentration)Measures the concentration of a compound required to inhibit the growth of or kill 50% of a population of cells.Assesses the compound's effect on cell viability, essential for anticancer drug discovery.
Selectivity Profiling IC₅₀ or Kᵢ against related enzymesThe compound is tested against a panel of related enzymes (e.g., different kinases or proteases) to determine its specificity.Determines if the inhibitor acts selectively on its intended target, which is crucial for minimizing off-target side effects.

Exploration in Chemical Probe Design and Labeling Techniques

Chemical probes are small molecules used to study and manipulate biological systems. The naphthalene scaffold is an excellent starting point for designing such probes due to its inherent fluorescence properties, photostability, and rigid structure. nih.gov Naphthalene derivatives can be engineered to act as fluorescent sensors that report on the presence of specific ions, molecules, or changes in the cellular microenvironment. mdpi.com

A fluorescent probe based on the this compound framework would typically consist of three main components: the naphthalene core as the fluorophore, a linker, and a recognition element that selectively interacts with the target of interest. The amine group at the 2-position is an ideal attachment point for covalently linking the recognition moiety. For example, a chelating group could be attached to detect specific metal ions, or a reactive group could be installed for covalent labeling of a target protein. nih.gov Furthermore, a targeting group, such as a triphenylphosphonium cation for mitochondria, can be incorporated to direct the probe to a specific subcellular location. slideshare.net

Probe ComponentRoleExample for a Naphthalene-Based Probe
Fluorophore Emits light upon excitation, providing the detectable signal.The 8-(difluoromethyl)naphthalene core.
Recognition Moiety (Receptor) Binds selectively to the biological target of interest (e.g., a metal ion, enzyme, or nucleic acid).A Schiff base or piperazine group attached to the amine for detecting Cu²⁺ or Fe³⁺ ions. nih.govnih.gov
Linker Connects the fluorophore to the recognition moiety without interfering with either's function.A short, flexible alkyl or ether chain.
Targeting Group Directs the probe to a specific organelle or cell type.A morpholine group for lysosomal targeting or a triphenylphosphonium group for mitochondrial targeting. slideshare.netnih.gov

Advanced Scaffold Hopping and Analogue Design

Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known lead compound. nih.govuniroma1.it This is achieved by replacing the central core, or "scaffold," of the molecule with a different one while preserving the essential three-dimensional arrangement of key binding groups. nih.govresearchgate.net This technique is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities of the original scaffold. niper.gov.in

For a lead compound derived from this compound, the naphthalene core itself would be the target for scaffold hopping. Using computational tools, chemists can search virtual libraries for alternative scaffolds (e.g., quinolines, indoles, benzimidazoles) that can present the difluoromethyl and derivatized amine groups in a similar spatial orientation to mimic the binding mode of the original ligand. bhsai.org For example, a 1,4-substituted isoquinoline (B145761) has been shown to be an effective replacement for a naphthalene scaffold in certain inhibitors, retaining potency while improving other properties. nih.gov This approach allows for exploration of new chemical space and the potential discovery of compounds with superior drug-like properties. nih.gov

Original ScaffoldPotential Replacement ScaffoldRationale for HoppingExpected Outcome
Naphthalene Quinoline/Isoquinoline Introduces a nitrogen atom into the bicyclic system.Modulates polarity and solubility; may introduce new hydrogen bonding interactions with the target. nih.gov
Naphthalene Indole (B1671886) Replaces a six-membered ring with a five-membered pyrrole (B145914) ring.Alters the geometry and electronic properties; the indole N-H can act as a hydrogen bond donor.
Naphthalene Benzothiazole Introduces a heteroaromatic thiazole (B1198619) ring fused to a benzene (B151609) ring.Provides a different arrangement of heteroatoms for novel interactions and can alter the metabolic profile. researchgate.net
Naphthalene Benzimidazole Replaces the naphthalene core with a common pharmacophore.Accesses a well-established chemical space with known favorable drug-like properties. bhsai.org

Ligand-Based and Structure-Based Design Approaches

Computer-aided drug design (CADD) has become an indispensable part of modern drug discovery, broadly categorized into ligand-based and structure-based approaches. researchgate.netwikipedia.org Both strategies can be powerfully applied to the development of novel agents from the this compound series.

Ligand-based drug design (LBDD) is used when the three-dimensional structure of the biological target is unknown. iaanalysis.com This approach relies on the information from a set of known active and inactive molecules. iaanalysis.com Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are used to build a model that predicts the activity of new, untested molecules. A pharmacophore model defines the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. iaanalysis.comnih.gov The most common SBDD technique is molecular docking, where computational algorithms predict the preferred binding pose and affinity of a ligand within the target's active site. jddhs.comcomputabio.com This allows for the rational design of modifications to improve the fit and interaction energy between the ligand and the protein, leading to higher potency and selectivity. patsnap.com

Design ApproachBasis of MethodKey RequirementCommon TechniquesApplication to this compound Derivatives
Ligand-Based Drug Design (LBDD) Analysis of molecules known to bind to the target. iaanalysis.comA set of at least 5-10 known active ligands with varied structures.Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR). slideshare.netIf several active naphthalene derivatives are known but the target structure is not, a pharmacophore model can be built to guide the design of new analogues with enhanced activity.
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target macromolecule. iaanalysis.comHigh-resolution 3D structure of the target protein or nucleic acid. nih.govMolecular Docking, De Novo Design, Molecular Dynamics (MD) Simulations. nih.govcomputabio.comIf the target enzyme structure is known, derivatives can be docked into the active site to predict binding modes and affinities, guiding modifications to optimize interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8-(Difluoromethyl)naphthalen-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves introducing the difluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed C–H activation (as in ) using dimethylamine derivatives or fluorinated reagents could be adapted. Optimization may require adjusting catalysts (e.g., Pd(OAc)₂), ligands (e.g., PPh₃), and solvents (DMF or DMSO). Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yield improvements can be achieved by varying stoichiometry of fluorinating agents (e.g., Selectfluor®) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and difluoromethyl (–CF₂H) splitting patterns (doublet of doublets due to coupling with two F atoms) .
  • ¹⁹F NMR : Confirm –CF₂H presence (δ -110 to -130 ppm, depending on electronic environment) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR : Detect N–H stretches (~3400 cm⁻¹) and C–F vibrations (1000–1300 cm⁻¹) .

Q. How does the difluoromethyl group influence the basicity and solubility of naphthalen-2-amine derivatives?

  • Methodological Answer : The electron-withdrawing –CF₂H group reduces amine basicity by destabilizing the protonated form. pKa shifts can be quantified via potentiometric titration or computational methods (e.g., DFT). Solubility in polar solvents (e.g., DMSO, methanol) increases due to enhanced dipole interactions, while lipophilicity (logP) can be measured via HPLC retention times .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for materials science applications?

  • Methodological Answer :

  • HOMO/LUMO Analysis : Use B3LYP/6-311G(d,p) to calculate frontier orbitals. The –CF₂H group lowers HOMO energy, enhancing oxidative stability, which is critical for hole-transport materials (HTMs) in optoelectronics .
  • Charge Transport : Apply Marcus theory to estimate hole mobility (μh) via reorganization energy (λ) and electronic coupling (J). Compare results with experimental cyclic voltammetry data .

Q. What strategies resolve contradictions in regioselectivity during electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • Steric vs. Electronic Effects : The –CF₂H group directs substitution to the less hindered position (e.g., C4 over C1). Use Hammett σ constants to predict electronic effects or conduct kinetic studies with competing substrates.
  • Computational Modeling : Simulate reaction pathways using Gaussian or ORCA to identify transition states and regioselectivity drivers .

Q. How does fluorination impact the biological activity of naphthalen-2-amine derivatives, and what assays validate these effects?

  • Methodological Answer :

  • Metabolic Stability : Fluorine reduces CYP450-mediated degradation. Assess via liver microsome assays with LC-MS quantification.
  • Binding Affinity : Perform SPR or ITC to measure interactions with target proteins (e.g., kinases). Compare fluorinated vs. non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.